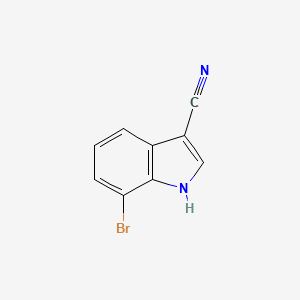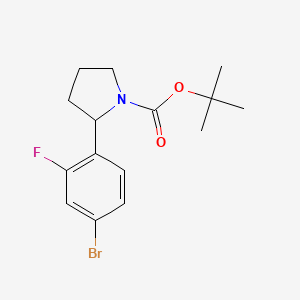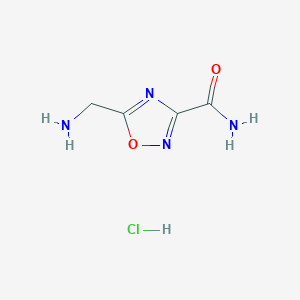
5-(Aminomethyl)-1,2,4-oxadiazole-3-carboxamide hydrochloride
Übersicht
Beschreibung
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key functional groups .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions that are needed for the reaction, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity. Techniques like IR spectroscopy and UV/Vis spectroscopy might be used .Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis and Biological Activities
One study elaborates on the microwave-assisted synthesis of hybrid molecules containing derivatives of 5-(Aminomethyl)-1,2,4-oxadiazole, investigating their antimicrobial, antilipase, and antiurease activities. Some compounds exhibited moderate antimicrobial activity against test microorganisms, with specific compounds showing antiurease and antilipase activities (Başoğlu et al., 2013).
Synthesis of Oxadiazole Derivatives
Another research effort focused on the synthesis of 2-amino-5-(5R-1,2,4-oxadiazolyl-3)-1,3,4-oxadiazoles, exploring their reactions with N-nucleophiles. This work contributes to the understanding of the chemical behavior and potential applications of these derivatives in further scientific investigations (Yarovenko et al., 1993).
Antidiarrheal Agents
Research into the development of new antidiarrheal agents identified 3,3-diphenyl-3-(2-alkyl-1,3,4-oxadiazol-5-yl)propylcycloalkylamines as novel compounds. These derivatives, showing a very low order of analgesic activity, demonstrated potential as effective antidiarrheal medications (Adelstein et al., 1976).
Crystal Structure Analysis
An important study detailed the crystal structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide, an intermediate in the synthesis process involving potassium ethoxide and 3-amino-4-benzoylfurazan. This research provides valuable insights into the molecular structure and potential reactivity of such compounds (Viterbo et al., 1980).
Novel Syntheses of Amino-Oxadiazoles
Efforts to develop new synthetic pathways for 5-amino-1,2,4-oxadiazoles were described, highlighting methods based on the reaction of guanidine with benzhydroxamyl chloride. This research advances the synthesis techniques available for producing amino-oxadiazole derivatives (Eloy & Lenaers, 1966).
Antimicrobial Assessment
A study focusing on the antimicrobial assessment of heterocyclic compounds utilized ethyl 1-aminotetrazole-5-carboxylate to synthesize 1,3,4-oxadiazole-5-thiol structures, further reacting to produce S-acyl derivatives. This work contributes to the exploration of new antimicrobial agents (Taha & El-Badry, 2010).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(aminomethyl)-1,2,4-oxadiazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2.ClH/c5-1-2-7-4(3(6)9)8-10-2;/h1,5H2,(H2,6,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRQKFZBNSREFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NO1)C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


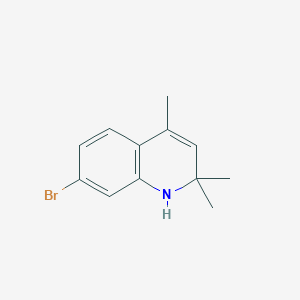
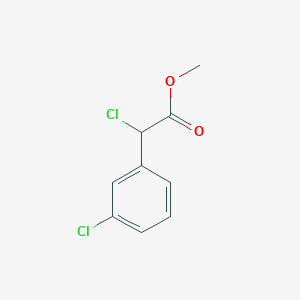

![([1-(Ethoxymethyl)cyclopropyl]methyl)amine hydrochloride](/img/structure/B1524676.png)

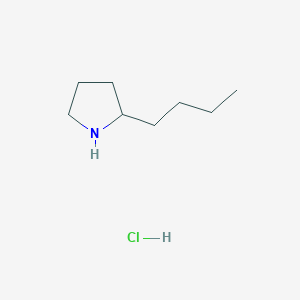

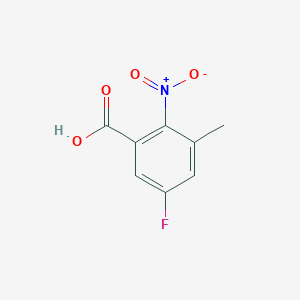
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-oxopropanenitrile](/img/structure/B1524687.png)



